1-(1-methanesulfonylpiperidine-4-carbonyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine 1-(1-methanesulfonylpiperidine-4-carbonyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1396886-33-1
VCID: VC6530514
InChI: InChI=1S/C15H24N4O3S2/c1-11-16-17-14(23-11)12-3-7-18(8-4-12)15(20)13-5-9-19(10-6-13)24(2,21)22/h12-13H,3-10H2,1-2H3
SMILES: CC1=NN=C(S1)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Molecular Formula: C15H24N4O3S2
Molecular Weight: 372.5

1-(1-methanesulfonylpiperidine-4-carbonyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

CAS No.: 1396886-33-1

Cat. No.: VC6530514

Molecular Formula: C15H24N4O3S2

Molecular Weight: 372.5

* For research use only. Not for human or veterinary use.

1-(1-methanesulfonylpiperidine-4-carbonyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine - 1396886-33-1

Specification

CAS No. 1396886-33-1
Molecular Formula C15H24N4O3S2
Molecular Weight 372.5
IUPAC Name (1-methylsulfonylpiperidin-4-yl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C15H24N4O3S2/c1-11-16-17-14(23-11)12-3-7-18(8-4-12)15(20)13-5-9-19(10-6-13)24(2,21)22/h12-13H,3-10H2,1-2H3
Standard InChI Key QDERWNYOUOAWLC-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C

Introduction

Structural and Chemical Characteristics

The compound’s architecture combines a methanesulfonyl-substituted piperidine ring connected via a carbonyl group to a second piperidine ring bearing a 5-methyl-1,3,4-thiadiazol-2-yl substituent. The thiadiazole ring contributes aromatic stability and electron-withdrawing properties, enhancing interactions with biological targets. The methanesulfonyl group (-SO₂CH₃) introduces polarity, improving aqueous solubility compared to unmodified piperidine derivatives .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₄N₄O₃S₂
Molecular Weight372.5 g/mol
CAS Number1396886-33-1
Purity (Typical)>98% (HPLC)
SolubilityModerate in DMSO, PBS (pH 7.4)

Synthesis and Industrial Optimization

The synthesis of 1-(1-methanesulfonylpiperidine-4-carbonyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine involves sequential coupling and functionalization steps. A key intermediate, 5-methyl-1,3,4-thiadiazole-2-thiol, is reacted with a piperidine derivative under Mitsunobu conditions to install the thiadiazole ring. Subsequent methanesulfonylation of the piperidine nitrogen is achieved using methanesulfonyl chloride in the presence of a base such as triethylamine. Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce waste generation.

Critical Reaction Parameters:

  • Step 1 (Thiadiazole Coupling): Yield = 68–72%, Temperature = 0–5°C, Catalyst = DIAD/TPP.

  • Step 2 (Methanesulfonylation): Yield = 85–90%, Solvent = Dichloromethane, Time = 4–6 hours.

Pharmacological Mechanism and Target Engagement

The compound exhibits potent inhibition of aggrecanases (ADAMTS-4 and ADAMTS-5), enzymes responsible for cartilage degradation in osteoarthritis . Structural analogs, such as N-methanesulfonyl piperidine derivatives, demonstrate selective binding to the zinc-active site of metalloproteinases through coordination via the thiadiazole sulfur and carbonyl oxygen . Molecular docking studies suggest that the 5-methyl group on the thiadiazole ring occupies the S1′ pocket of ADAMTS-5, while the methanesulfonyl group stabilizes interactions with Thr378 via hydrogen bonding .

In Vitro Activity:

  • ADAMTS-4 Inhibition: IC₅₀ = 23 nM (homology model) .

  • ADAMTS-5 Inhibition: IC₅₀ = 8.4 nM (fluorescent substrate assay) .

  • Selectivity: >1000-fold over MMP-1 and MMP-14 .

Therapeutic Applications and Preclinical Data

Osteoarthritis Management

In murine models of spontaneous osteoarthritis, analogs of this compound reduced aggrecan cleavage by 70–80% at 10 mg/kg/day doses, with synovial fluid concentrations exceeding the IC₅₀ for ADAMTS-5 . Histopathological analysis showed significant preservation of cartilage integrity compared to untreated controls .

Oncology

Matrix metalloproteinases (MMPs) facilitate tumor metastasis by degrading extracellular matrix components. While the compound shows moderate activity against MMP-2 (IC₅₀ = 450 nM), its selectivity for ADAMTS-4/5 minimizes off-target effects common to broad-spectrum MMP inhibitors .

Table 2: Pharmacokinetic Profile (Rat Model)

ParameterValue
Oral Bioavailability42%
Half-life (t₁/₂)6.8 hours
Cₘₐₓ1.2 µM (10 mg/kg)
AUC₀–₂₄18 µM·h

Future Research Directions

  • Clinical Translation: Phase I trials to assess safety in humans.

  • Structural Optimization: Replacement of the methanesulfonyl group with bioisosteres to enhance blood-brain barrier penetration for neurodegenerative applications.

  • Combination Therapies: Synergy studies with NSAIDs or biologic DMARDs in rheumatoid arthritis models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator